molecular formula C10H4BrClF3NO3S B13934931 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate

8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate

Cat. No.: B13934931
M. Wt: 390.56 g/mol
InChI Key: XLDVUEGKILYDBD-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4BrClF3NO3S and a molecular weight of 390.56 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 8-bromo-3-chloroisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-coupling reactions: Reagents include palladium catalysts, bases like potassium carbonate, and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate is primarily related to its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles and suitable for forming carbon-carbon bonds in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-chloroisoquinoline: This compound is a precursor in the synthesis of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate.

    3-Chloroisoquinolin-5-yl trifluoromethanesulfonate: Similar in structure but lacks the bromine atom at the 8-position.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The trifluoromethanesulfonate group also makes it highly reactive in nucleophilic substitution and cross-coupling reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H4BrClF3NO3S

Molecular Weight

390.56 g/mol

IUPAC Name

(8-bromo-3-chloroisoquinolin-5-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H4BrClF3NO3S/c11-7-1-2-8(19-20(17,18)10(13,14)15)5-3-9(12)16-4-6(5)7/h1-4H

InChI Key

XLDVUEGKILYDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC(=CC2=C1OS(=O)(=O)C(F)(F)F)Cl)Br

Origin of Product

United States

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